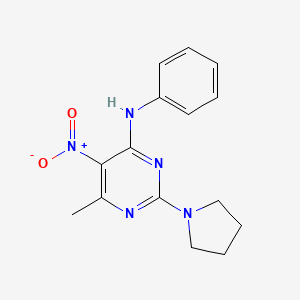

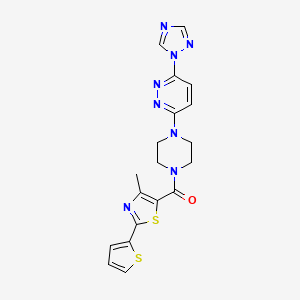

6-methyl-5-nitro-N-phenyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methyl-5-nitro-N-phenyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, also known as MNPP, is a synthetic compound. It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .

Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles . Pyrrolidine ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives, are common synthetic strategies .Molecular Structure Analysis

The molecular formula of MNPP is C15H17N5O2, and it has a molecular weight of 299.334. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

Pyrrolidine derivatives often show significant pharmacological activity . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .Physical And Chemical Properties Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .科学的研究の応用

Drug Discovery and Development

The pyrrolidine ring, a component of the compound, is a versatile scaffold in drug discovery. It’s used to create biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could potentially be used to develop new medications with selective biological targets.

Pharmacokinetics and ADME/Tox Studies

The introduction of heteroatomic fragments, such as the pyrrolidine ring, can modify physicochemical parameters and optimize ADME/Tox results for drug candidates . This compound could be valuable in studying the absorption, distribution, metabolism, and excretion (ADME) of new drugs, as well as their toxicity profiles.

Biological Activity and SAR Analysis

Steric factors of the pyrrolidine ring influence biological activity. The compound’s structure–activity relationship (SAR) could be studied to understand how different stereoisomers and spatial orientations of substituents lead to varied biological profiles . This is crucial for designing drugs with specific actions and minimal side effects.

Neuropharmacology

Compounds containing the pyrrolidine ring have been suggested to inhibit the uptake of neurotransmitters like dopamine and norepinephrine . This compound could be researched for its potential effects on neurological pathways and disorders, possibly contributing to treatments for conditions like depression or ADHD.

Antimicrobial and Antiviral Research

Imidazole-containing compounds, which share structural similarities with the given compound, exhibit a broad range of biological activities, including antibacterial and antiviral properties . This compound could be synthesized and tested for its efficacy against various microbial and viral pathogens.

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring’s carbons means that the compound can exist in different stereoisomers. This feature could be exploited in the enantioselective synthesis of pharmaceuticals, where the spatial orientation of molecules is critical for their biological activity .

作用機序

While the exact mechanism of action for MNPP is not specified in the search results, it’s worth noting that similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-methyl-5-nitro-N-phenyl-2-pyrrolidin-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-11-13(20(21)22)14(17-12-7-3-2-4-8-12)18-15(16-11)19-9-5-6-10-19/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCCRTWUFRMNFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)NC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)

![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)

![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)

![[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2362858.png)

![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2362862.png)

![4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline](/img/structure/B2362867.png)

![2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2362869.png)

![4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2362871.png)